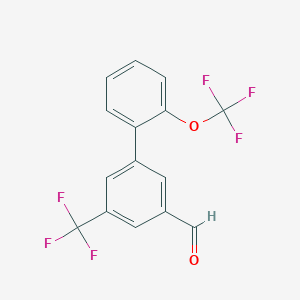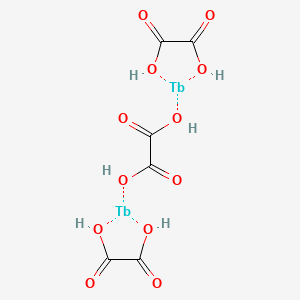
1H,1H,9H-Perfluorononyl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,9H-Perfluorononyl propyl carbonate is a fluorinated organic compound with the molecular formula C13H10F16O3 and a molecular weight of 518.19 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H,1H,9H-Perfluorononyl propyl carbonate typically involves the reaction of perfluorononyl alcohol with propyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H,1H,9H-Perfluorononyl propyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of the carbonate group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorononyl carboxylic acid, while reduction may produce perfluorononyl alcohol .
Scientific Research Applications
1H,1H,9H-Perfluorononyl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, particularly in the investigation of fluorinated biomolecules and their interactions with biological targets.
Industry: this compound is used in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl propyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The specific pathways involved depend on the application and the target molecules being studied .
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl propyl carbonate can be compared with other fluorinated carbonates, such as:
1H,1H,7H-Perfluoroheptyl propyl carbonate: This compound has a shorter fluorinated chain, which may affect its chemical properties and applications.
1H,1H,11H-Perfluoroundecyl propyl carbonate: This compound has a longer fluorinated chain, which can enhance its hydrophobicity and stability.
The uniqueness of this compound lies in its specific chain length and the balance of its chemical properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C13H10F16O3 |
|---|---|
Molecular Weight |
518.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propyl carbonate |
InChI |
InChI=1S/C13H10F16O3/c1-2-3-31-6(30)32-4-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h5H,2-4H2,1H3 |
InChI Key |
LGBNPSNTDZKUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


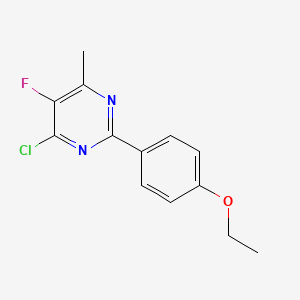
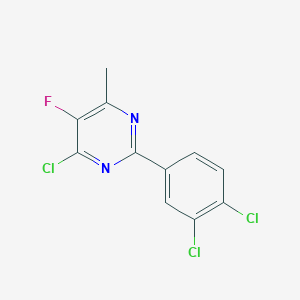
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
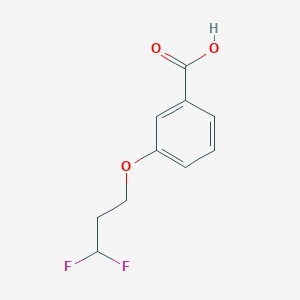
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)

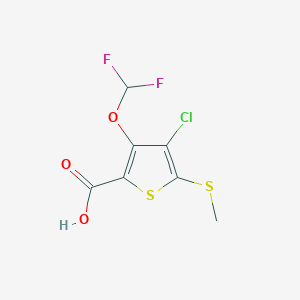
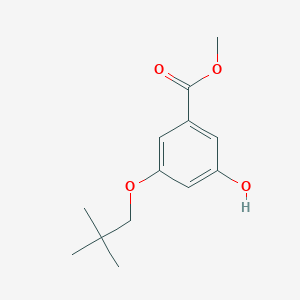
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)

